2,5-Difluoro-3-nitrophenylacetonitrile
Description
Properties
CAS No. |
1806352-38-4 |
|---|---|
Molecular Formula |
C8H4F2N2O2 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(2,5-difluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(10)7(4-6)12(13)14/h3-4H,1H2 |
InChI Key |
SOSKCWMWRWZZSC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC#N)F)[N+](=O)[O-])F |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Synthesis
2,5-Difluoro-3-nitrophenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through nucleophilic substitution reactions and coupling reactions. The presence of both fluorine and nitro groups enhances its reactivity, making it suitable for further transformations in synthetic organic chemistry.
1.2. Synthesis of Chromophores
Recent studies have indicated that derivatives of 2,5-difluoro-3-nitrophenylacetonitrile can be utilized to create novel chromophores. These compounds exhibit unique optical properties that can be exploited in the development of dyes and pigments for various applications, including photonic devices and sensors .
Medicinal Chemistry
2.1. Antitumor Activity
Research has shown that 2,5-difluoro-3-nitrophenylacetonitrile and its derivatives possess significant antitumor activity. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by interfering with specific biological pathways involved in cell proliferation and survival .
2.2. Drug Development
The compound's structural features make it a candidate for drug development, particularly in targeting diseases related to inflammation and cancer. Its ability to modulate biological pathways suggests potential therapeutic uses, warranting further investigation into its pharmacological properties.
Materials Science
3.1. Development of Functional Materials
The incorporation of 2,5-difluoro-3-nitrophenylacetonitrile into polymer matrices has been explored for creating functional materials with enhanced properties such as thermal stability and mechanical strength. The fluorinated nature of the compound contributes to the overall performance of these materials .
3.2. Photonic Applications
Due to its unique electronic properties, 2,5-difluoro-3-nitrophenylacetonitrile is being investigated for applications in photonic devices, including light-emitting diodes (LEDs) and solar cells. Its ability to absorb light at specific wavelengths makes it a valuable component in the design of efficient energy conversion systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The table below compares 2,5-Difluoro-3-nitrophenylacetonitrile with structurally related phenylacetonitriles and nitroaromatic compounds from the evidence:
*Hypothetical data inferred from structural analogs.
Key Observations:
Electronic Effects :
- The nitro group in 2,5-Difluoro-3-nitrophenylacetonitrile is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This contrasts with the methoxy group in the analogs from , which is electron-donating. The fluorine atoms further enhance this electron deficiency through their inductive effects .
- In 1-Nitronaphthalene (), the nitro group on a naphthalene system increases stability but reduces solubility compared to benzene derivatives .
Reactivity :
- The nitro group directs electrophilic substitution to meta positions, while fluorine directs ortho/para. In 2,5-Difluoro-3-nitrophenylacetonitrile, these competing effects may limit further substitution reactions unless harsh conditions are applied.
- Methoxy-substituted analogs () are more reactive toward electrophiles due to activating OCH₃ groups, enabling easier functionalization .
Hazards and Stability :
- All phenylacetonitriles in are classified as Toxic III and require cold storage (0°C–6°C), suggesting thermal sensitivity. The target compound likely shares these hazards due to the nitrile group, which can release toxic cyanide upon decomposition .
- Nitroaromatics like 1-Nitronaphthalene () may pose explosive risks under high heat or friction, a concern absent in nitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
